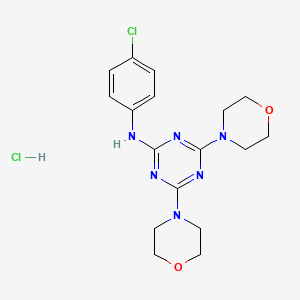

N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

CAS No.: 1179401-80-9

Cat. No.: VC6608745

Molecular Formula: C17H22Cl2N6O2

Molecular Weight: 413.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179401-80-9 |

|---|---|

| Molecular Formula | C17H22Cl2N6O2 |

| Molecular Weight | 413.3 |

| IUPAC Name | N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H |

| Standard InChI Key | JBOQZWXGRNIGQG-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |

Introduction

Chemical Structure and Properties

Molecular Characterization

The compound’s structure features a 1,3,5-triazine ring system, a heterocyclic scaffold known for its electron-deficient nature and ability to participate in hydrogen bonding. At position 2, a 4-chlorophenyl group is attached, introducing aromaticity and hydrophobic character. Positions 4 and 6 are occupied by morpholine rings, which contribute to solubility and potential target interactions via their tertiary amine and ether functionalities . Spectroscopic characterization, including -NMR and -NMR, typically reveals distinct signals for the morpholine methylene protons () and the aromatic protons of the 4-chlorophenyl group () . Mass spectrometry confirms the molecular ion peak at m/z 413.3, consistent with its molecular weight.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 413.3 g/mol |

| CAS Number | 1179401-80-9 |

| Solubility | Likely polar aprotic solvents |

| Melting Point | Not reported |

Synthesis and Manufacturing

Conventional Synthesis Methods

The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitution. The first chloride at position 4 is replaced by morpholine under basic conditions, followed by substitution at position 6 with another morpholine group. Finally, the remaining chloride at position 2 reacts with 4-chlorophenylamine in the presence of a base such as sodium carbonate . Purification via column chromatography yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times and improve yields. For analogous triazine derivatives, microwave synthesis at 70–80°C in a dioxane/water mixture reduces reaction durations from hours to minutes while maintaining high purity . This method could be adapted for N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, potentially enhancing scalability.

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

Replacing the morpholine groups with piperidine or diethylamine in triazine derivatives alters biological activity. For instance, 4-((4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (Compound 18) exhibits reduced solubility compared to morpholine-containing analogs, highlighting the importance of oxygen in the morpholine ring for pharmacokinetics . Similarly, substituting the 4-chlorophenyl group with a benzylamine moiety (as in Compound 10) diminishes anticancer potency, suggesting the chlorine atom’s role in target affinity .

Table 2: Activity Trends in Triazine Analogues

Future Directions in Research and Applications

Targeted Drug Delivery Systems

Conjugating this compound to nanoparticles or antibody-drug conjugates (ADCs) could improve tumor-specific delivery. For example, linking the 4-chlorophenyl group to a folate receptor-targeting moiety may enhance uptake in cancer cells overexpressing folate receptors .

Combination Therapy Approaches

Synergistic effects with existing chemotherapeutics, such as platinum-based agents or taxanes, should be explored. Preclinical models indicate that triazine derivatives potentiate the effects of DNA-damaging agents by inhibiting repair pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume